molecular formula C16H16BrN5O B2897925 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile CAS No. 2380175-69-7

2-{[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B2897925
CAS No.: 2380175-69-7
M. Wt: 374.242
InChI Key: LKGVKDQNJOUVBN-UHFFFAOYSA-N
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Description

2-{[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a pyridine ring via a methoxy group. The presence of a carbonitrile group on the pyridine ring adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of pyrimidine, followed by the formation of the piperidine ring. The methoxy group is then introduced through a nucleophilic substitution reaction, and finally, the carbonitrile group is added to the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-{[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The bromopyrimidine moiety is known to bind to certain enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the pyridine and carbonitrile groups contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 5-Bromopyrimidin-2-yl)piperidine
  • tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate

Uniqueness

Compared to similar compounds, 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the methoxy and carbonitrile groups, in particular, enhances its versatility in various applications .

Properties

IUPAC Name

2-[[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O/c17-14-8-20-16(21-9-14)22-5-1-2-13(10-22)11-23-15-6-12(7-18)3-4-19-15/h3-4,6,8-9,13H,1-2,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGVKDQNJOUVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)Br)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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